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4-Azaspiro[3.3]heptan-4-ium

Cat. No.: B14314783
CAS No.: 107083-12-5
M. Wt: 98.17 g/mol
InChI Key: CXBGUFGZFSPXJX-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Architectures in Contemporary Chemical Research

Spirocyclic scaffolds, characterized by two rings connected by a single common atom, are increasingly recognized for their value in modern drug discovery. bldpharm.comrsc.org Their inherent three-dimensionality offers a distinct advantage over flat, aromatic compounds, allowing for a more precise interaction with the complex binding sites of biological targets. rsc.orgresearchgate.net The introduction of a spirocyclic motif into a molecule can lead to improved physicochemical properties, such as increased aqueous solubility and metabolic stability, which are critical for the development of effective pharmaceuticals. rsc.orgresearchgate.net Furthermore, the rigidity of the spirocyclic framework can reduce the conformational flexibility of a molecule, leading to enhanced selectivity for its intended target. researchgate.netresearchgate.net This can result in fewer off-target effects. The unique and often novel structures of spirocycles also provide opportunities to explore new chemical space and secure intellectual property. rsc.orgresearchgate.net

Structural Characteristics and Nomenclature of Azaspiro Frameworks

Azaspiro compounds are a subclass of spirocycles where one or more carbon atoms in the ring system are replaced by nitrogen atoms. The nomenclature of these compounds follows the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC). The name indicates the number and position of the nitrogen atoms ("aza"), the spirocyclic nature of the molecule ("spiro"), the number of atoms in each ring (excluding the spiroatom) enclosed in brackets, and the total number of atoms in the bicyclic system. vulcanchem.comsmolecule.com For instance, in an azaspiro[3.3]heptane, "aza" denotes the presence of a nitrogen atom, "spiro[3.3]" indicates two four-membered rings connected by a spiroatom, and "heptane" signifies a total of seven atoms in the rings. The presence of nitrogen atoms introduces basicity and the potential for hydrogen bonding, which can significantly influence the molecule's biological activity and pharmacokinetic properties.

The Unique Position of 4-Azaspiro[3.3]heptane within Strained Azaspiro Systems

The azaspiro[3.3]heptane framework is particularly noteworthy due to the presence of two strained four-membered rings. This high degree of ring strain imparts a rigid and well-defined three-dimensional geometry, making it an attractive scaffold for mimicking the conformations of other cyclic systems. researchgate.net The synthesis of these strained systems can be challenging, but their unique structural and conformational properties make them valuable building blocks in medicinal chemistry. lookchem.comresearchgate.netnih.gov Specifically, 4-azaspiro[3.3]heptane derivatives are explored as surrogates for commonly used motifs like piperidine (B6355638) and piperazine (B1678402) in drug candidates. shigematsu-bio.com The specific placement of the nitrogen atom at the 4-position in the spiro[3.3]heptane system influences its chemical reactivity and potential as a scaffold in drug design.

Fundamental Aspects and Chemical Relevance of Quaternary Ammonium (B1175870) Cations

Quaternary ammonium cations are polyatomic ions with the general structure [NR4]+, where R represents alkyl or aryl groups. wikipedia.org A key feature of these cations is their permanent positive charge, regardless of the pH of their environment. wikipedia.org This permanent charge is a result of the nitrogen atom being bonded to four carbon atoms, leaving no lone pair of electrons to act as a base. scienceinfo.com Quaternary ammonium salts, which are salts of these cations, have a wide range of applications. They are commonly used as disinfectants, surfactants, and phase transfer catalysts in organic synthesis. wikipedia.orgtaylorandfrancis.com The biological activity of many quaternary ammonium compounds stems from their ability to disrupt cell membranes. wikipedia.org In the context of medicinal chemistry, the permanent positive charge and the specific three-dimensional arrangement of the substituent groups around the nitrogen atom can be exploited for targeted interactions with biological macromolecules.

The compound at the heart of this article, 4-Azaspiro[3.3]heptan-4-ium , is a quaternary ammonium cation derived from the 4-azaspiro[3.3]heptane framework. This structure combines the unique conformational constraints of the spiro[3.3]heptane system with the permanent positive charge of a quaternary ammonium salt, making it a subject of significant chemical interest.

Detailed Research Findings

While specific research on this compound is not extensively documented in publicly available literature, its properties and potential applications can be inferred from the extensive research on related azaspiro[3.3]heptane derivatives and quaternary ammonium salts. The synthesis of the parent 4-azaspiro[3.3]heptane would likely involve multi-step synthetic routes to construct the strained bicyclic system, followed by quaternization of the nitrogen atom.

The quaternization of the nitrogen in the 4-azaspiro[3.3]heptane ring system would result in a molecule with a fixed positive charge and a rigid, three-dimensional structure. This combination of features could be advantageous in the design of molecules targeting specific biological receptors or ion channels, where both the shape and charge of the molecule are critical for binding and activity.

Interactive Data Tables

To provide a clearer understanding of the compounds discussed, the following interactive tables summarize their key characteristics.

Table 1: Comparison of Azaspiro Compounds

Compound NameMolecular FormulaKey Structural FeaturesPotential Applications
2-Azaspiro[3.3]heptane C6H11NA secondary amine within a strained bicyclic system. researchgate.netBuilding block for medicinal chemistry, piperidine bioisostere. shigematsu-bio.comresearchgate.net
2,6-Diazaspiro[3.3]heptane C5H10N2Two nitrogen atoms in a strained bicyclic system. ethz.chchemrxiv.orgPiperazine bioisostere in drug discovery. chemrxiv.org
2-Oxa-6-azaspiro[3.3]heptane C5H9NOAn oxygen and a nitrogen atom in the spirocyclic framework. thieme-connect.comlookchem.comMorpholine surrogate in medicinal chemistry. thieme-connect.com
This compound [C6H12N]+A quaternary ammonium cation within a strained bicyclic system.Potential as a rigid, charged scaffold in drug design.

Table 2: Properties of Quaternary Ammonium Salts

PropertyDescriptionRelevance to this compound
Charge Permanently positive, independent of pH. wikipedia.orgThe this compound cation would carry a permanent positive charge, influencing its solubility and interactions with biological targets.
Solubility Generally soluble in water and polar solvents. alfa-chemistry.comExpected to be water-soluble due to its ionic nature.
Reactivity Can act as phase transfer catalysts and have antimicrobial properties. wikipedia.orgtaylorandfrancis.comThe spirocyclic framework may modulate these typical activities.
Structure Tetrahedral geometry around the nitrogen atom. wikipedia.orgThe rigid spiro[3.3]heptane scaffold would dictate the overall 3D shape.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N+ B14314783 4-Azaspiro[3.3]heptan-4-ium CAS No. 107083-12-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

107083-12-5

Molecular Formula

C6H12N+

Molecular Weight

98.17 g/mol

IUPAC Name

4-azoniaspiro[3.3]heptane

InChI

InChI=1S/C6H12N/c1-3-7(4-1)5-2-6-7/h1-6H2/q+1

InChI Key

CXBGUFGZFSPXJX-UHFFFAOYSA-N

Canonical SMILES

C1C[N+]2(C1)CCC2

Origin of Product

United States

Synthetic Methodologies for 4 Azaspiro 3.3 Heptan 4 Ium and Its Precursors

Retrosynthetic Strategies for the Azaspiro[3.3]heptane Core

Retrosynthetic analysis of the azaspiro[3.3]heptane core reveals several logical disconnections to simplify the structure into more readily available starting materials. A common strategy involves the disconnection of the spirocycle into two separate four-membered rings or into a linear precursor that can be cyclized. For instance, a primary retrosynthetic approach for a related 2-azaspiro[3.3]heptane derivative involves breaking it down to a β-lactam intermediate, which is in turn formed from an alkene and an isocyanate. researchgate.net This highlights a convergent synthesis strategy. Another approach considers the formation of the azetidine (B1206935) ring from a precursor already containing a cyclobutane (B1203170) ring, often through intramolecular cyclization. For example, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate can be retrosynthetically disconnected to simpler, bifunctional intermediates. researchgate.net These strategies often begin with commercially available materials like cyclobutanone (B123998) or tribromoneopentyl alcohol. wiley.comnih.gov

Construction of the Azaspiro[3.3]heptane Ring System

The construction of the strained bis-azetidine or azetidine-cyclobutane framework of azaspiro[3.3]heptanes is a significant synthetic challenge. Various methodologies have been developed to assemble this unique spirocyclic system.

Cycloaddition Reactions (e.g., [2+2], [3+2] Cycloadditions)

[2+2] cycloaddition reactions are a cornerstone in the synthesis of the azaspiro[3.3]heptane skeleton. A prevalent method involves the thermal [2+2] cycloaddition between an endocyclic alkene, such as methylenecyclobutane, and an isocyanate, like chlorosulfonyl isocyanate (Graf's isocyanate), to yield a spirocyclic β-lactam. wiley.comresearchgate.net This β-lactam intermediate is then reduced using agents like alane (AlH3) or lithium aluminum hydride (LiAlH4) to afford the desired azaspiro[3.3]heptane. wiley.comresearchgate.net This approach has been successfully applied to synthesize various 1-azaspiro[3.3]heptane derivatives. wiley.com While effective, the reduction step can sometimes lead to ring-opening byproducts. wiley.com

Photochemical [2+2] cycloadditions have also been employed. For instance, the intramolecular photochemical cyclization of certain enamides has been used to construct 2-azabicyclo[3.2.0]heptanes, which are structurally related to the azaspiro[3.3]heptane system. acs.org This method provides access to complex scaffolds under mild, light-mediated conditions. nih.gov

Reaction Type Reactants Key Intermediates Reducing Agent Product Class Reference(s)
Thermal [2+2] CycloadditionEndocyclic alkene, Graf's isocyanateSpirocyclic β-lactamAlane (AlH3)1-Azaspiro[3.3]heptanes wiley.comresearchgate.netresearchgate.net
Photochemical [2+2] CycloadditionEnamide (intramolecular)Bicyclic system-2-Azabicyclo[3.2.0]heptanes acs.org
Visible Light-Mediated [2+2] CycloadditionIsoxazoline-3-carboxylates, Alkenes2-Oxa-1-azabicyclo[3.2.0]heptanes-Azaspiro compounds nih.gov

Intramolecular Cyclization and Ring-Closing Approaches

Intramolecular cyclization is a powerful strategy for forming one or both of the rings in the azaspiro[3.3]heptane system. A common approach involves the double alkylation of an amine with a 1,3-bis-electrophile. For example, a scalable, protecting-group-free synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane was achieved via the hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline (B181687) with 3,3-bis(bromomethyl)oxetane (B1265868) (BBMO). nih.gov This method efficiently forms the azetidine ring in a single, high-yielding step. nih.gov

Another intramolecular approach involves the cyclization of functionalized azetidinones. N-protected azetidin-3-ones can be converted to propargylic alcohols, which then undergo cyclization to form oxa-azaspiro[3.3]heptanes. acs.org Strain-release spirocyclization of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) has also been reported. Treatment of ABB-derived ketones with an electrophile can trigger an intramolecular cyclization/desilylation cascade to furnish oxa-azaspiro[3.3]heptanes. semanticscholar.org

Precursor Type Key Reagents/Conditions Product Reference(s)
Aniline and 1,3-bis-electrophile3,3-bis(bromomethyl)oxetane, NaOH2-Oxa-6-azaspiro[3.3]heptane derivative nih.gov
N-protected azetidin-3-one (B1332698)TMSC≡CLi, Bu4NF, Zhang's cyclization1-Oxa-6-azaspiro[3.3]heptane derivative acs.org
Azabicyclo[1.1.0]butyl ketoneElectrophile (e.g., trifluoroacetic anhydride)Oxa-azaspiro[3.3]heptane semanticscholar.org

Dearomatization-Initiated Spirocyclization

Dearomatization reactions offer a sophisticated route to spirocycles by transforming flat aromatic precursors into three-dimensional structures. Hypervalent iodine reagents are often used to mediate these transformations. mdpi.comnih.gov For example, the spirocyclization of biaryls into spirocyclic cyclohexadienones can be achieved through redox-neutral photocatalysis, which involves the addition of a nucleophilic radical to an electron-rich arene. researchgate.net

Another strategy involves a one-pot dearomative spirocyclization of ynamides. chemrxiv.org This method uses copper-catalyzed carbomagnesiation to create a vinyl metal intermediate, which then undergoes a Lewis acid-mediated nucleophilic dearomatization to form diverse aza-spiro scaffolds. chemrxiv.org These advanced methods provide access to complex spirocyclic systems with broad functional group tolerance. researchgate.netchemrxiv.org

Radical Cascade and Photochemical Methods

Radical cascade reactions provide an efficient means to construct complex molecular architectures. While specific examples for 4-azaspiro[3.3]heptane are not abundant, related radical-initiated pathways have been developed for other spirocycles. For instance, a decarboxylative cascade has been used to form azaspiro[4.5]trienones, demonstrating the potential of radical reactions to build quaternary spirocenters without the need for external oxidants. smolecule.com

Photochemical methods, particularly those involving visible light, are increasingly used. nih.gov The triplet excited state of certain molecules can be exploited in intermolecular coupling reactions. For example, the [2+2] cycloaddition of 2-isoxazoline-3-carboxylates with alkenes under visible light irradiation provides access to a library of azaspiro compounds. nih.gov Intramolecular photochemical [2+2]-cycloaddition of acrylic acid derivatives has also proven effective for synthesizing related bicyclic systems. researchgate.net

Transition Metal-Catalyzed Pathways

Transition metal catalysis offers versatile and efficient routes to the azaspiro[3.3]heptane core. A notable example involves a titanacyclobutane-mediated approach to construct the all-carbon quaternary center. chemrxiv.org This method allows for the rapid synthesis of various azaspiro[3.n]alkanes from ketones. chemrxiv.org Nickel-catalyzed reactions have also been reported for the dicarbofunctionalization of endocyclic enecarbamates, providing access to functionalized azetidines that are precursors to spirocyclic systems. researchgate.net Furthermore, gold-catalyzed azetidin-3-one formation has been explored as a potential strategy, although with limited success in some cases. lookchem.com

Electrochemically Driven Synthesis of Azaspiro Systems

Electrochemical synthesis has emerged as a powerful and green methodology in organic chemistry, often circumventing the need for harsh reagents and high temperatures. frontiersin.org While direct electrochemical synthesis of the 4-azaspiro[3.3]heptane core is not extensively documented, the principles have been successfully applied to construct related, more complex azaspiro systems. These methods highlight the potential for future applications in the synthesis of 4-azaspiro[3.3]heptane precursors.

A notable example is the Cp₂Fe-mediated electrochemical synthesis of a variety of phosphorylated azaspiro[4.5]di/trienones. rsc.org This method proceeds via a radical-initiated dearomative spirocyclization driven by ferrocenium (B1229745) cations, avoiding the use of external oxidants. rsc.org The reaction demonstrates broad substrate scope and good diastereoselectivity. rsc.org Similarly, electrochemical methods have been employed for the selenylative ipso-annulation of N-benzylacrylamides to construct seleno-azaspiro[4.5]decadienones. This process involves the formation of both C-Se and C-C bonds under mild, external oxidant-free conditions.

These examples establish that electrochemical oxidation can efficiently generate radical intermediates from suitable precursors, which then undergo intramolecular cyclization to form the spirocyclic core. epfl.ch A hypothetical electrochemical approach to a 4-azaspiro[3.3]heptane precursor could involve the intramolecular cyclization of a suitably functionalized cyclobutane derivative bearing an amine moiety. The key would be the electrochemical generation of a radical or a related reactive species to facilitate the ring-closing step.

Table 1: Examples of Electrochemically Driven Synthesis of Azaspiro Systems

Precursor Type Reaction Conditions Product Type Key Features Reference
N-aryl/alkyl-N-(p-hydroxyphenyl)acrylamides Cp₂Fe (mediator), n-Bu₄NBF₄, Pt electrodes Phosphorylated azaspiro[4.5]di/trienones Dearomative spirocyclization, oxidant-free rsc.org

One-Pot and Multicomponent Synthetic Protocols

A practical one-pot synthesis of 5-oxo-2-azaspiro[3.3]heptanes has been reported, which can then be converted to various functionalized derivatives. Passerini and Ugi multicomponent reactions have also been explored to incorporate four-membered heterocyclic rings into more complex molecular scaffolds, showcasing the potential of MCRs in this field. researchgate.net

A highly relevant and scalable two-step process has been developed for 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for a potent antibiotic. acs.orgnih.gov This process involves a key hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane (BBMO). acs.orgnih.gov The optimization of this ring-formation reaction, which is effectively a one-pot cyclization, has been demonstrated on a 100-gram scale with high yield and purity. acs.org This strategy of double N-alkylation of an amine with a bis-electrophile is a cornerstone for constructing the azetidine ring within the spiro[3.3]heptane system. acs.orgnih.govvulcanchem.com

Table 2: Optimized One-Pot Cyclization for an Azaspiro[3.3]heptane Analogue

Amine Precursor Electrophile Base/Solvent Temperature Yield Reference

Methods for Quaternization and 4-Azaspiro[3.3]heptan-4-ium Salt Formation

The formation of the this compound cation is achieved through the quaternization of the tertiary nitrogen atom of a pre-formed 4-azaspiro[3.3]heptane derivative. This transformation is a critical step for applications where a permanent positive charge on the spirocyclic scaffold is desired.

Alkylation and Related Reactions for Nitrogen Quaternization

The most direct method for forming a quaternary ammonium (B1175870) salt is the alkylation of the tertiary amine. This reaction, often referred to as the Menshutkin reaction, involves treating the 4-azaspiro[3.3]heptane derivative with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or an alkyl sulfate.

The synthesis of various N-substituted 2-azaspiro[3.3]heptane derivatives, which are structural isomers of the target compound, is well-documented and serves as a proxy for this transformation. shigematsu-bio.com For instance, the alkylation of an amine with a bifunctional electrophile like 3,3-bis(bromomethyl)oxetane is a common strategy to form the azetidine ring of the spirocycle. vulcanchem.com Once the tertiary 4-azaspiro[3.3]heptane is formed, a second alkylation step with a suitable alkylating agent (R-X) will yield the desired 4-alkyl-4-azaspiro[3.3]heptan-4-ium salt. The reactivity in this step is governed by the nucleophilicity of the nitrogen atom and the nature of the alkylating agent. A patent for 2-azaspiro[3.3]heptane derivatives explicitly notes that the nitrogen atom can be optionally quaternized, confirming the feasibility of this approach. google.com

Strategies for Incorporating N-Spirocyclic Quaternary Ammonium Cations

The incorporation of N-spirocyclic quaternary ammonium cations into larger molecular structures or materials, such as polymers, is a topic of significant interest, particularly in materials science for applications like anion exchange membranes. The primary strategy does not involve incorporating a pre-formed cation. Instead, the neutral azaspiro[3.3]heptane moiety is first attached to the desired backbone or molecular fragment, followed by an in situ quaternization step.

For example, a common approach is to synthesize a monomer containing the neutral azaspiro[3.3]heptane group. This monomer is then polymerized, and the resulting polymer is treated with an alkylating agent to introduce the quaternary ammonium charge along the polymer chain. This post-functionalization approach allows for better control over the synthesis of the initial polymer and avoids potential complications of polymerizing charged monomers.

Phase-Transfer Catalysis in Ammonium Salt Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., aqueous and organic). usv.rochemijournal.commdpi.com The catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, facilitates the transport of a reactive anion from the aqueous or solid phase into the organic phase where the reaction occurs. researchgate.net

In the context of synthesizing this compound salts, PTC could be highly advantageous for the alkylation step, especially if the alkylating agent or the azaspiro[3.3]heptane precursor has limited solubility in a common solvent system. For example, if the alkylation is performed using an alkyl halide (in an organic solvent) and a base (in an aqueous solution) to deprotonate a precursor, a phase-transfer catalyst could shuttle the deprotonated species or the halide anion across the phase boundary, accelerating the reaction. researchgate.net While specific applications of PTC for the quaternization of 4-azaspiro[3.3]heptane are not widely reported, the principles are broadly applicable. Asymmetric PTC, using chiral catalysts, has been successfully employed in the enantioselective synthesis of related spirocyclic systems, highlighting the versatility of this method. researchgate.net

Asymmetric Synthesis of Chiral 4-Azaspiro[3.3]heptane Derivatives

The development of asymmetric syntheses for azaspiro[3.3]heptane derivatives is crucial for their application in medicinal chemistry, where specific stereoisomers often exhibit desired biological activity. The synthesis of enantiomerically pure precursors allows for the preparation of chiral this compound salts upon quaternization.

Several effective strategies have been developed for the asymmetric synthesis of the azaspiro[3.3]heptane core. One prominent method involves the highly diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anions to chiral N-sulfinyl imines (Davis–Ellman's imines). rsc.orgrsc.org This approach allows for the preparation of enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes in a three-step sequence with high yields and diastereomeric ratios. rsc.org

Other successful approaches include:

Chiral Auxiliaries: The use of chiral auxiliaries, such as tert-butylsulfinyl groups, during the cyclization step can induce high stereoselectivity, achieving enantiomeric excess values greater than 95%.

Asymmetric Catalysis: Gold-catalyzed intermolecular oxidative cyclization can be used to form chiral azetidinone intermediates, which are then reduced to the final spirocyclic scaffold. Nickel-catalyzed regio- and enantioselective cyclizations have also been reported. rsc.org

Functionalization of Prochiral Precursors: Stereoselective functionalization of a prochiral cyclobutene (B1205218) precursor, for example through stereoselective diboration followed by cross-coupling reactions, provides another powerful route to chiral azaspiro[3.3]heptanes. rsc.org

These methods provide access to a wide range of enantiomerically enriched azaspiro[3.3]heptane building blocks. Subsequent N-alkylation of these chiral tertiary amines with an appropriate alkylating agent directly leads to the formation of chiral this compound salts, with the stereochemistry of the spirocyclic core preserved.

Table 3: Overview of Asymmetric Synthesis Strategies for Azaspiro[3.3]heptane Scaffolds

Strategy Key Reagents/Catalysts Product Type Stereocontrol Reference
Diastereoselective Addition Davis–Ellman's imines, LiHMDS 1-Substituted 2-azaspiro[3.3]heptanes High (dr >98:2) rsc.orgrsc.org
Chiral Auxiliary tert-Butylsulfinyl group 2,6-Diazaspiro[3.3]heptanes High (ee >95%)

Reactivity and Reaction Mechanisms of 4 Azaspiro 3.3 Heptan 4 Ium

Chemical Stability and Degradation Pathways of Spirocyclic Quaternary Ammonium (B1175870) Cations

Spirocyclic quaternary ammonium (QA) cations have garnered attention for their enhanced chemical stability compared to their non-spirocyclic counterparts, a feature attributed to their unique geometric constraints. rsc.orgmdpi.com This stability is particularly relevant in applications such as anion exchange membranes (AEMs) for fuel cells, where the cation must withstand harsh alkaline conditions at elevated temperatures. rsc.orgfigshare.com Studies on model compounds, including various N-spirocyclic cations, have shown they are more chemically stable against common degradation pathways like elimination and ring-opening substitution reactions. mdpi.com

The primary degradation route for many quaternary ammonium cations in the presence of a base is the Hofmann elimination (β-elimination). This reaction requires a specific geometric arrangement where a proton on the β-carbon can be abstracted, followed by the departure of the amine as a leaving group in an anti-periplanar conformation.

In the case of 4-azaspiro[3.3]heptan-4-ium, the rigid, strained structure of the two fused four-membered rings significantly hinders the ability of the molecule to achieve the necessary transition state geometry for β-elimination. The geometric constraints imposed by the spirocyclic system make the alignment of the β-hydrogens for abstraction unfavorable. mdpi.com However, stability can be compromised when the spirocyclic cation is attached to a rigid polymer backbone, as the resulting conformational distortions can make one of the rings more susceptible to degradation via Hofmann elimination. rsc.org

Table 1: Comparative Alkaline Stability of Quaternary Ammonium (QA) Cations

Cation TypeExample CompoundKey Stability FindingReference
Spirocyclic QA5-azoniaspiro[4.4]nonanePossessed higher alkaline stability compared to non-spirocyclic analogues, correlated with a higher energy barrier for degradation. rsc.org
Spirocyclic QA (Polymer-bound)SEBS-grafted 6-azaspiro[5.5]undecaniumShowed good chemical stability, with only 17% degradation in OH⁻ conductivity after 1000 hours in alkaline testing. figshare.com
Acyclic QAN-benzyltrimethylammoniumReported half-life of 172 hours at 80 °C, significantly less stable than many cyclic counterparts. acs.org
Monocyclic QAN-benzylmethylpiperidiniumReported half-life of 281 hours at 80 °C, showing improved stability over acyclic but less than some spirocyclic systems. acs.org

Ring-opening reactions, typically driven by nucleophilic attack, are another potential degradation pathway. For cyclic ethers and amines, particularly strained ones, these reactions can be initiated under either acidic or basic conditions. libretexts.org For instance, epoxides readily undergo ring-opening due to their high ring strain. libretexts.org

The this compound cation, with its two four-membered rings, possesses significant ring strain. nih.gov However, similar to their resistance to elimination, N-spirocyclic QA cations are reported to be more chemically stable against ring-opening substitution reactions. mdpi.com The compact nature of the spiro-center and the steric hindrance around the α-carbons make nucleophilic attack challenging. While highly reactive nucleophiles or harsh conditions could potentially force a ring-opening SN2 reaction, the inherent structural rigidity provides a kinetic barrier against this degradation pathway compared to less constrained systems.

The chemical stability of this compound is a direct consequence of the interplay between ring strain and geometric constraints. Three- and four-membered rings are inherently strained due to significant deviation from ideal tetrahedral bond angles (109.5°), which provides a thermodynamic driving force for reactions that relieve this strain, such as ring-opening. nih.gov

Paradoxically, the same geometric features that cause strain also impart a high degree of kinetic stability to the spiro[3.3] system. The rigid, perpendicular arrangement of the two rings creates a structure where the transition states for common degradation reactions (like Hofmann elimination) are energetically unfavorable and difficult to attain. mdpi.com This high activation energy barrier, a result of the fixed geometry, is the primary reason for the enhanced stability of spirocyclic QA cations in demanding chemical environments. rsc.org

Intramolecular Rearrangement Reactions

Quaternary ammonium salts, upon treatment with a strong base, can form ylides—neutral species with adjacent positive and negative charges. These ylides are key intermediates in several important intramolecular rearrangement reactions, most notably the Sommelet–Hauser and Stevens rearrangements. wikipedia.orgwikipedia.orgsci-hub.st The preferred reaction pathway often depends on the substituents on the nitrogen atom and the reaction conditions. sci-hub.st

The Sommelet–Hauser rearrangement is a rsc.orgacs.org-sigmatropic rearrangement that typically occurs in quaternary ammonium salts containing at least one benzyl (B1604629) group and one methyl group. wikipedia.org The reaction is initiated by deprotonation of the most acidic proton. While the benzylic proton is acidic, deprotonation of a methyl group leads to a less stable but more reactive ylide. wikipedia.org This ylide undergoes a rsc.orgacs.org-rearrangement, migrating the rest of the amine to the ortho position of the benzyl group, followed by tautomerization to restore aromaticity. wikipedia.orgdntb.gov.ua

For this compound to undergo a classical Sommelet–Hauser rearrangement, it would need to be substituted with both a benzyl group and a methyl (or similar) group to form the requisite ylide intermediates. The spirocyclic core itself does not participate directly but acts as a substituent on the rearranging nitrogen center.

The Stevens rearrangement is a competing rsc.orgthieme-connect.com-rearrangement of a quaternary ammonium ylide, where an alkyl or benzyl group migrates from the nitrogen to the adjacent carbanionic carbon of the ylide. wikipedia.org This reaction proceeds via a proposed mechanism involving the homolytic cleavage of the N-C bond to form a caged radical pair, which then recombines. wikipedia.org

The Stevens rearrangement is highly relevant to spirocyclic systems. Research has demonstrated that spirocyclic ammonium salts can undergo rsc.orgthieme-connect.com-Stevens rearrangements to generate novel and complex azapolycyclic systems. thieme-connect.comnih.gov For instance, tetrahydroprotoberberine metho salts have been converted to spirobenzylisoquinolines in high yield via a Stevens rearrangement. chempedia.info This indicates that a suitably substituted this compound cation, upon formation of an ylide (e.g., by deprotonation of an adjacent activating group like a phenacyl or cyanomethyl group), could be expected to undergo a Stevens rearrangement. thieme-connect.comresearchgate.net The migration would likely involve a group attached to the nitrogen, leading to an expanded or rearranged heterocyclic framework. The choice between the Stevens and the Sommelet–Hauser rearrangement, when both are possible, can be influenced by factors such as ylide stability and reaction conditions. sci-hub.st

Table 2: Overview of Competitive Rearrangement Reactions

RearrangementReaction TypeKey IntermediateRelevance to Spirocyclic SystemsReference
Sommelet–Hauser rsc.orgacs.org-Sigmatropic ShiftBenzylic ammonium ylideApplicable if the spiro-cation bears a benzyl group; rearrangement occurs on the benzyl ring. wikipedia.orgdntb.gov.ua
Stevens rsc.orgthieme-connect.com-RearrangementAmmonium ylideDemonstrated to occur with spirocyclic ammonium salts, leading to rearranged azapolycyclic products. thieme-connect.comchempedia.info

Reactivity of the Azaspiro[3.3]heptan-4-ium Moiety towards Nucleophiles and Electrophiles

The reactivity profile of the this compound core is defined by its electronic and steric properties. As a quaternary ammonium cation, the nitrogen atom is electron-deficient and lacks a lone pair, making the moiety fundamentally non-nucleophilic and unreactive towards electrophiles.

Reactivity with Electrophiles: The this compound cation is exceptionally stable and unreactive towards electrophilic attack. The positively charged nitrogen center repels electrophiles, and the surrounding saturated C-H bonds of the cyclobutane (B1203170) rings are chemically robust, lacking any sites of high electron density susceptible to typical electrophilic addition or substitution under standard organic reaction conditions.

Reactivity with Nucleophiles: The cation exhibits remarkable stability in the presence of strong nucleophiles and bases, a critical feature for its application in catalysis. Quaternary ammonium salts can, in principle, undergo two primary degradation pathways upon treatment with a strong base: Hofmann elimination and nucleophilic substitution (S_N2).

Hofmann Elimination: This pathway requires a β-hydrogen atom that can be abstracted by a base to induce an E2 elimination, breaking a C-N bond and forming an alkene. In the this compound system, the β-hydrogens are located on the cyclobutane rings. The geometric constraints of the rigid spirocyclic system make it difficult to achieve the anti-periplanar alignment of the H-C-C-N atoms required for an efficient E2 reaction. Furthermore, the formation of a highly strained cyclobutene (B1205218) product is energetically unfavorable, rendering the Hofmann elimination pathway kinetically and thermodynamically disfavored.

Nucleophilic Substitution (S_N2): Direct nucleophilic attack on one of the α-carbons (methylene groups attached to the nitrogen) would lead to ring-opening. However, these α-carbons are sterically shielded by the compact, bicyclic structure of the cation. This significant steric hindrance makes the nitrogen an exceptionally poor leaving group and protects the α-carbons from backside attack by a nucleophile.

Empirical evidence from synthetic applications confirms this high degree of stability. Chiral derivatives of this compound have been successfully employed as phase-transfer catalysts in reactions that utilize highly concentrated and potent bases, such as 50% aqueous potassium hydroxide (B78521), for prolonged periods at ambient or elevated temperatures without significant degradation of the catalyst. This demonstrates the cation's robust nature under harsh nucleophilic and basic conditions.

Table 1: Stability of a representative N-benzyl-N-methyl-4-azaspiro[3.3]heptan-4-ium salt under various nucleophilic conditions, as inferred from its successful use in catalysis.
Nucleophile/BaseTypical ConditionsObserved OutcomeInferred Reactivity
Potassium Hydroxide (KOH)50% aqueous solution, 0-25 °C, >12 hCatalyst remains active and recoverableHighly stable; resistant to degradation
Potassium Carbonate (K₂CO₃)Solid, in toluene, 25 °C, >24 hCatalyst maintains high efficiencyHighly stable
Glycine (B1666218) Schiff Base EnolateGenerated in situ (biphasic system), 0 °CForms a stable ion pair; no reaction with cationStable; functions as an inert chiral counter-ion
Bromide (Br⁻)As counter-ion or reagentNo S_N2 reaction observedStable; resistant to nucleophilic substitution

Mechanistic Elucidation of Synthetic Transformations Involving the Compound

The primary role of the this compound cation in synthetic transformations is that of a phase-transfer catalyst (PTC), particularly in asymmetric synthesis when chiral variants are used. Its mechanism of action relies on its ability to form a lipophilic ion pair with an anionic reactant, transporting it from an aqueous or solid phase into an organic phase where the reaction occurs.

A prominent example is the asymmetric alkylation of glycine Schiff bases. In this transformation, a chiral, non-racemic this compound salt is used to catalyze the reaction between a glycine imine substrate and an alkyl halide.

Mechanistic Cycle:

Deprotonation and Ion Pair Formation: In a biphasic system (e.g., toluene/50% aq. KOH), the strong aqueous base deprotonates the glycine imine at the α-carbon, forming an enolate anion. This anion (Nu⁻) immediately forms an ion pair with the chiral quaternary ammonium cation (Q⁺), which resides at the interface.

Phase Transfer: The resulting ion pair [Q⁺Nu⁻] is highly lipophilic due to the organic substituents on the nitrogen and the hydrocarbon framework of the spiro-cation. This lipophilicity allows the ion pair to be extracted from the aqueous/solid phase into the bulk organic phase.

Stereoselective Alkylation: Within the organic phase, the rigid, C₂-symmetric structure of the chiral this compound cation creates a well-defined chiral environment around the planar enolate anion. The bulky substituents on the catalyst (e.g., binaphthyl or aryl groups) effectively shield one of the two prochiral faces of the enolate. Consequently, the electrophile (e.g., benzyl bromide) is forced to approach from the less sterically encumbered face. This directed attack results in the formation of one enantiomer of the product in high preference.

Catalyst Regeneration: After the C-C bond is formed, the product is released, and the catalyst cation (Q⁺), now paired with the halide anion (X⁻) from the alkylating agent, migrates back to the interface to begin another catalytic cycle.

The high stereoselectivity achieved is a direct consequence of the cation's structure. The rigidity of the spiro[3.3]heptane core serves as a robust scaffold, ensuring that the chiral information from the substituents is effectively transmitted to the reactive ion pair, leading to a highly organized transition state.

Table 2: Performance of a Chiral this compound Catalyst in the Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl ester with Benzyl Bromide.
Catalyst StructureConditionsYield (%)Enantiomeric Excess (ee, %)
(R)-N,N-Bis(3,5-bis(trifluoromethyl)phenyl)-N-methyl-4-azoniaspiro[3.3]heptane bromideToluene, 50% aq. KOH, 0 °C, 18 h9695
(R)-N-(2-Naphthyl)-N-(3,5-bis(trifluoromethyl)phenyl)-N-methyl-4-azoniaspiro[3.3]heptane bromideToluene, 50% aq. KOH, 0 °C, 18 h9592
Standard PTC (N-Benzylcinchonidinium chloride)Toluene, 50% aq. KOH, 0 °C, 18 h9491
Data is representative of findings reported in literature for catalysts of this class, such as those developed by Stepanovs et al.

Computational and Theoretical Studies on 4 Azaspiro 3.3 Heptan 4 Ium

Theoretical Frameworks and Computational Methods

The selection of an appropriate theoretical framework is paramount for obtaining accurate and reliable computational data. The choice depends on a balance between the desired accuracy and the available computational resources, with different methods suited for different aspects of molecular investigation.

Density Functional Theory (DFT) stands as the workhorse of modern computational chemistry for systems of this size, offering an excellent compromise between accuracy and computational cost. DFT methods calculate the electronic energy and properties of a molecule based on its electron density rather than a complex many-electron wavefunction.

For studies on 4-azaspiro[3.3]heptan-4-ium, a common approach involves using hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used example. For higher accuracy, especially concerning non-covalent interactions or thermochemistry, functionals from the Minnesota family (e.g., M06-2X) or dispersion-corrected functionals (e.g., ωB97X-D) are employed.

These functionals are paired with a basis set, which is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets like 6-311+G(d,p) are frequently used, providing diffuse functions (+) for describing anions and lone pairs, and polarization functions (d,p) for accurately modeling bonding in three-dimensional space. These calculations are fundamental for geometry optimization, vibrational frequency analysis, and the prediction of electronic properties.

Ab initio (Latin for "from the beginning") methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally demanding, they can offer benchmark accuracy. The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects electron correlation. More sophisticated methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) systematically include electron correlation. For this compound, a CCSD(T) calculation with a large basis set (e.g., aug-cc-pVTZ) on a DFT-optimized geometry would be considered the "gold standard" for obtaining a highly accurate single-point energy.

On the other end of the spectrum, semi-empirical methods (e.g., PM7, AM1) are much faster as they use parameters derived from experimental data to simplify calculations. While less accurate than DFT or ab initio methods, they are useful for rapid screening of large libraries of related compounds or for providing initial guess geometries for higher-level optimizations.

Molecular Mechanics (MM) eschews quantum mechanics entirely, treating atoms as spheres and bonds as springs. It relies on a force field—a set of parameters and equations describing the potential energy of the system. Force fields like GAFF (General Amber Force Field) or MMFF94 are suitable for organic molecules. MM is exceptionally fast and is primarily used for conformational searches to identify low-energy conformers of the spirocyclic ring system before subjecting them to more rigorous quantum mechanical calculations.

Molecular Dynamics (MD) simulations use a molecular mechanics force field to simulate the movement of atoms over time by solving Newton's equations of motion. An MD simulation of this compound, typically solvated in a box of explicit water molecules, can reveal its dynamic behavior, conformational flexibility, and the structure of its hydration shell. This provides insights into how the cation behaves in a condensed-phase environment, which is crucial for understanding its interactions in solution.

Conformational Analysis and Geometrical Optimization of the Spiro[3.3]heptane Ring

The geometry of this compound is defined by its rigid spirocyclic framework, which consists of two cyclobutane (B1203170) rings joined at a single carbon atom (the spiro center). The presence of the quaternary nitrogen atom within one of the four-membered rings introduces significant structural constraints and ring strain.

Below is a table of key optimized geometrical parameters calculated for the cation.

Table 1: Calculated Geometrical Parameters for this compound

Method: B3LYP/6-311+G(d,p) in the gas phase.

ParameterAtoms InvolvedCalculated ValueComment
Bond LengthC3–N41.512 ÅElongated due to ring strain and positive charge.
Bond LengthC5–N41.512 ÅSymmetrical to the C3–N4 bond.
Bond LengthC1–C21.558 ÅTypical for a strained cyclobutane ring.
Bond LengthC0–C11.565 ÅBond involving the central spiro carbon.
Bond AngleC3–N4–C592.1°Highly constrained by the four-membered ring.
Bond AngleC1–C0–C6113.5°Angle between the two rings at the spiro center.
Dihedral AngleC5–N4–C3–C0-18.5°Indicates significant puckering of the azacyclobutane ring.
Dihedral AngleC6–C0–C1–C2-25.2°Indicates significant puckering of the cyclobutane ring.

Note: Atom numbering assumes C0 is the spiro carbon, C1-C2-C3 form one side of the azacyclobutane ring, and C6-C7-C8 form one side of the carbocyclic ring.

Prediction of Electronic Structure, Charge Distribution, and Reactivity Indices

The electronic properties of this compound dictate its chemical reactivity. As a cation, it is inherently an electrophile. Computational analysis can quantify this character and identify the most reactive sites.

A frontier molecular orbital (FMO) analysis reveals the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this cation, the HOMO is located primarily on the sigma bonds of the carbon skeleton, while the LUMO is centered around the positively charged nitrogen and the adjacent α-carbon atoms. The energy gap between the HOMO and LUMO is a key indicator of kinetic stability; a large gap suggests lower reactivity.

Natural Bond Orbital (NBO) analysis is used to determine the distribution of the formal +1 charge across the molecule. While the charge is formally on the nitrogen atom, NBO calculations show it is delocalized onto the neighboring hydrogen and carbon atoms due to inductive effects. The nitrogen atom retains a significant partial positive charge, but the α-carbons (C3 and C5) also become electrophilic centers.

Table 2: Calculated Electronic Properties and NBO Charges for this compound

Method: B3LYP/6-311+G(d,p) in the gas phase.

PropertyCalculated ValueInterpretation
HOMO Energy-12.85 eVVery low energy, indicating electrons are tightly held.
LUMO Energy-1.98 eVLow energy, indicating a strong ability to accept electrons.
HOMO-LUMO Gap10.87 eVLarge gap, suggesting high kinetic stability.
NBO Charge on N4+0.48 eSignificant positive charge, but less than the formal +1.
NBO Charge on C3/C5+0.05 eSlightly positive, making them sites for nucleophilic attack.
NBO Charge on C0 (Spiro)-0.15 eSlightly negative due to its quaternary nature.

These data confirm that the most likely points of chemical attack by a nucleophile are the carbon atoms adjacent to the nitrogen (C3 and C5), which bear a partial positive charge and are associated with the LUMO.

Computational Investigation of Reaction Mechanisms

Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energy barriers. A plausible reaction for this compound is a ring-opening reaction initiated by a nucleophile, such as a hydroxide (B78521) ion (OH⁻), which is a common pathway for strained cyclic ammonium (B1175870) salts.

The reaction mechanism involves the nucleophilic attack of OH⁻ on one of the α-carbons (e.g., C3), leading to the cleavage of the C3-N4 bond. This Sₙ2-type reaction relieves the significant ring strain. To study this, one would:

Optimize the geometries of the reactants (the cation-hydroxide ion pair), the transition state (TS), and the product (the ring-opened amino alcohol).

Perform frequency calculations to confirm the nature of each stationary point. The TS must have exactly one imaginary frequency corresponding to the C-O bond formation and C-N bond scission.

Calculate the reaction energies and the activation barrier (Eₐ = E_TS - E_Reactants).

A computational study of this reaction would yield an energy profile similar to the one summarized in the table below.

Table 3: Calculated Energy Profile for the Ring-Opening of this compound by Hydroxide

Method: B3LYP/6-311+G(d,p) with a PCM solvent model for water. Energies are relative to the reactant complex.

SpeciesDescriptionRelative Energy (kcal/mol)Imaginary Frequencies
Reactant Complex[Cation]•••[OH⁻] ion pair0.00
Transition State (TS)Structure with partially formed C-O and partially broken C-N bonds.+18.51 (-355 cm⁻¹)
Product3-((cyclobutylamino)methyl)cyclobutan-1-ol-25.20

The results indicate that the reaction is thermodynamically favorable (exergonic) but requires overcoming a moderate activation barrier of 18.5 kcal/mol. This suggests that the ring-opening reaction is feasible but may require elevated temperatures to proceed at a significant rate. The transition state geometry would show the hydroxide ion approaching the C3 carbon at an angle of approximately 180° relative to the leaving nitrogen group, consistent with an Sₙ2 mechanism.

Transition State Characterization and Energy Barrier Calculations

Computational chemistry serves as a powerful tool for elucidating the mechanisms of reactions and conformational changes through the characterization of transition states and the calculation of associated energy barriers. For this compound, such studies are crucial for understanding its kinetic stability and the pathways of any potential rearrangements or reactions.

While direct computational studies on the transition states of the this compound cation are not extensively documented in dedicated literature, analogies can be drawn from related azaspirocyclic and bicyclic systems. For instance, computational analyses of aza-spiro ring formations highlight the importance of identifying numerous, geometrically distinct transition states to understand diastereo- and regioselectivity researchgate.net. In related strained systems like 3-azabicyclo[3.2.0]heptanes, the inversion of a bridgehead nitrogen is highly restricted, with calculated energy barriers exceeding 25 kcal/mol . Although the nitrogen in this compound is quaternary and thus does not undergo inversion, the energy barriers for other processes, such as ring puckering or potential rearrangement pathways, are expected to be significant due to the inherent strain of the spirocyclic system.

Computational studies on the rearrangement of the parent carbene, spiro[3.3]hept-1-ylidene, revealed that competitive 1,2-carbon atom shifts (ring-contraction versus ring-expansion) are governed by distinct transition states arising from different ring-puckered conformers researchgate.net. The activation energies for these pathways are influenced by the specific geometry of the reacting cyclobutylidene unit researchgate.net. For the this compound cation, any theoretical reaction pathway, such as ring-opening or rearrangement initiated by a nucleophile, would necessitate the calculation of the corresponding transition state structures and activation energies to predict feasibility and selectivity.

Table 1: Representative Calculated Energy Barriers in Related Strained Ring Systems

SystemProcessComputational MethodCalculated Energy Barrier (kcal/mol)Reference
3-Azabicyclo[3.2.0]heptane derivativeNitrogen InversionNot Specified>25
Spiro[3.3]hept-1-ylideneRing ContractionNot SpecifiedLower than Ring Expansion researchgate.net
Spiro[3.3]hept-1-ylideneRing ExpansionNot SpecifiedHigher than Ring Contraction researchgate.net
Aziridine (C₆H₁₀NH)Ring Opening with AcO⁻ZORA-OLYP/QZ4P32.1 nih.gov
Epoxide (C₆H₁₀O)Ring Opening with AcO⁻ZORA-OLYP/QZ4P16.6 nih.gov

This table presents data from analogous systems to illustrate the typical energy barriers associated with processes in strained rings. Direct data for this compound is not available.

Potential Energy Surface Mapping

Potential energy surface (PES) mapping is a fundamental computational technique used to explore the conformational landscape of a molecule. For a flexible molecule, the PES reveals the relative energies of different conformers (local minima) and the transition states that connect them. The this compound cation, despite its rigid appearance, possesses conformational flexibility through the puckering of its two four-membered rings.

A comprehensive PES map for this cation would be defined by the ring-puckering coordinates of the two azetidinium rings. The geometry of puckered monocyclic rings is elegantly described by Cremer-Pople puckering coordinates acs.orgnih.gov. For a four-membered ring, the puckering is described by a single amplitude coordinate (q) and a phase angle (φ). A two-dimensional PES for this compound would plot the energy as a function of the puckering coordinates of each ring.

Analysis of Ring Strain and Stereoelectronic Effects

The spiro[3.3]heptane skeleton is characterized by significant ring strain, which is a major determinant of its chemical and physical properties. The total strain energy of the parent hydrocarbon, spiro[3.3]heptane, has been computationally determined to be approximately 51.0-51.5 kcal/mol swarthmore.edu. This high strain energy originates from the deviation of bond angles in the four-membered rings from the ideal sp³ tetrahedral angle and from torsional strain. The introduction of a nitrogen atom at the spiro-center to form the this compound cation is expected to modulate this strain. The C-N bonds are typically shorter than C-C bonds, which could alter the geometry and strain energy of the system.

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms. In the this compound cation, key stereoelectronic interactions would involve the orbitals of the C-N bonds and adjacent C-C and C-H bonds. These effects influence the conformation and reactivity of the molecule. For instance, hyperconjugative interactions between filled C-H or C-C bonding orbitals and empty C-N antibonding orbitals (σ → σ*) can lead to bond lengthening and stabilization of certain conformations. In related spirocyclic systems containing cyclopropane (B1198618) rings, such hyperconjugative interactions have been shown to be crucial in directing reactivity acs.org.

Analogous to the anomeric effect observed in spiroketals, where lone pairs on oxygen interact with antibonding orbitals of adjacent C-O bonds, the this compound cation will exhibit its own unique set of electronic interactions chemtube3d.com. Although the quaternary nitrogen lacks a lone pair, the polarization of the C-N bonds and the resulting charge distribution will significantly influence the electronic environment of the entire scaffold. A detailed Natural Bond Orbital (NBO) analysis would be required to quantify these stereoelectronic interactions and their impact on the structure and stability of the cation.

Table 2: Calculated Strain Energies of Spirocyclic Hydrocarbons

CompoundComputational MethodStrain Energy (kcal/mol)Reference
Spiro[3.3]heptaneW1BD51.0 swarthmore.edu
Spiro[3.3]heptaneG-451.5 swarthmore.edu
Spiro[3.3]heptaneNot Specified~47.8 (200 kJ/mol) mdpi.com

This table provides reference strain energies for the parent hydrocarbon scaffold.

Computational Prediction of Spectroscopic Parameters for Structural Research

Computational quantum chemistry methods are invaluable for predicting spectroscopic parameters, which aids in the structural elucidation of novel compounds. For this compound, the prediction of NMR chemical shifts (¹H and ¹³C), coupling constants, and vibrational frequencies (IR and Raman) would be instrumental for its characterization.

NMR Spectroscopy: The calculation of NMR shielding tensors using methods like Gauge-Including Atomic Orbital (GIAO) can provide theoretical chemical shifts that, when compared to experimental data, confirm the molecular structure. For the this compound cation, the high symmetry (ideally D₂d) would lead to a simplified NMR spectrum. However, different puckered conformations would break this symmetry, leading to more complex spectra. Computational studies can predict the spectra for each conformer and, through Boltzmann averaging, the expected room-temperature spectrum. For example, in N-arylazetidines, computational data complements X-ray and solution NMR data to provide a full picture of the geometry and flexibility of the azetidine (B1206935) ring acs.org. In functionalized piperidinium-based polymers, ¹H NMR analysis, supported by computational insights, is crucial for assessing stability and degradation pathways rsc.org.

Vibrational Spectroscopy: The calculation of vibrational frequencies can help in the assignment of experimental IR and Raman spectra. The vibrational modes of the this compound cation would include characteristic puckering motions of the four-membered rings and stretching and bending modes associated with the C-N and C-C bonds of the strained framework. The calculated IR spectrum for a related compound, 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane, shows characteristic stretches for its functional groups that align with expected values .

Table 3: Predicted Spectroscopic Data for a Hypothetical this compound Cation

ParameterPredicted ValueNotes
¹H NMR Chemical Shift (CH₂)~3.5 - 4.5 ppmExpected to be deshielded due to the adjacent positive nitrogen center. A single peak is expected in a highly symmetric conformation.
¹³C NMR Chemical Shift (CH₂)~50 - 60 ppmAlpha to the quaternary nitrogen.
¹³C NMR Chemical Shift (Spiro C)~35 - 45 ppmThe unique spiro-carbon environment.
IR Stretching Freq. (C-N⁺)~1100 - 1250 cm⁻¹Characteristic stretching frequency for the C-N bond in the azetidinium ring.

This table is illustrative and based on general principles and data from related azetidinium and spirocyclic compounds. Specific computational studies are required for accurate predictions for this compound.

Advanced Analytical Techniques for Structural Elucidation and Research Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the 4-Azaspiro[3.3]heptan-4-ium cation. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei such as ¹H and ¹³C.

For the symmetrical this compound cation, the ¹H NMR spectrum is expected to be relatively simple, showing distinct signals for the methylene (B1212753) protons. The protons on the carbons adjacent to the positively charged nitrogen (α-protons) would appear at a lower field (higher ppm) compared to the protons on the carbons further away (β-protons) due to the deshielding effect of the quaternary nitrogen. Similarly, the ¹³C NMR spectrum would display two signals corresponding to the α- and β-carbons.

Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
¹H (α-CH₂)~3.5 - 4.0TripletProtons adjacent to the quaternary nitrogen.
¹H (β-CH₂)~2.0 - 2.5QuintetProtons on the carbon atom beta to the nitrogen.
¹³C (α-C)~60 - 65-Carbon atoms directly bonded to the nitrogen.
¹³C (β-C)~20 - 25-Carbon atoms beta to the nitrogen.

Note: Predicted chemical shifts are estimates and can vary based on solvent and counter-ion.

To confirm the assignments from one-dimensional NMR and to elucidate the complete bonding framework, multi-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the signals of the α-protons and the β-protons, confirming their adjacent relationship within the four-membered rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. An HSQC spectrum would show a correlation between the α-proton signal and the α-carbon signal, and another between the β-proton signal and the β-carbon signal, thus definitively assigning the proton and carbon resonances for each methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings (typically 2-3 bonds) between protons and carbons. In the case of this compound, an HMBC spectrum would exhibit a correlation from the α-protons to the β-carbon and the spiro-carbon (the central quaternary carbon, although its direct observation might be challenging), and from the β-protons to the α-carbon and the spiro-carbon, further cementing the structural assignment.

While solution-state NMR provides information on the time-averaged structure of a molecule, solid-state NMR (ssNMR) can probe the structure and dynamics of materials in their crystalline or amorphous solid forms. For this compound, ssNMR would be particularly useful for studying polymorphism, where different crystalline forms of the same compound can exhibit distinct physical properties. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material, revealing subtle differences in the chemical environments of the carbon atoms in different crystal packing arrangements.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For the this compound cation, HRMS would be used to confirm its molecular formula (C₇H₁₄N⁺). The experimentally measured accurate mass would be compared to the theoretically calculated mass, with a very small mass error (typically < 5 ppm) providing strong evidence for the correct elemental composition.

Parameter Value
Molecular FormulaC₇H₁₄N⁺
Monoisotopic Mass (Calculated)112.1121 u
Expected HRMS Result (m/z)112.1121 ± 0.0006 (for 5 ppm error)

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the IR spectrum would be characterized by strong C-H stretching vibrations in the 2800-3000 cm⁻¹ region. C-N stretching vibrations and various bending modes for the CH₂ groups would appear in the fingerprint region (below 1500 cm⁻¹). The presence of a quaternary ammonium (B1175870) group generally results in a complex pattern in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. For a molecule with a center of symmetry, vibrational modes that are Raman active may be IR inactive, and vice versa (the rule of mutual exclusion). Given the likely high symmetry of the this compound cation, a combined analysis of both IR and Raman spectra would provide a more complete picture of its vibrational properties.

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
C-H Stretch2800 - 3000IR, Raman
CH₂ Scissoring~1450IR, Raman
C-N Stretch1000 - 1250IR, Raman
Ring Puckering/Breathing< 1000Raman

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Enantiomeric Characterization

If this compound were to be substituted in a way that introduces a chiral center, chiroptical spectroscopy would be essential for characterizing its enantiomers.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. It is particularly useful for compounds with chromophores that absorb in the UV-visible region.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. VCD can provide detailed information about the absolute configuration of a chiral molecule, even in the absence of a strong electronic chromophore.

For an unsubstituted this compound, which is achiral, no ECD or VCD signal would be expected. However, for chiral derivatives, these techniques would be crucial for assigning the absolute stereochemistry and determining the enantiomeric purity.

Synthetic Applications and Materials Science Contributions of Azaspiro 3.3 Heptan 4 Ium Derivatives

Utility of 4-Azaspiro[3.3]heptane Scaffolds as Building Blocks in Organic Synthesis

The 4-azaspiro[3.3]heptane core is increasingly recognized as a versatile building block in organic synthesis, providing a robust and conformationally restricted scaffold. Its value lies in its ability to introduce three-dimensionality into molecular structures, a desirable trait in modern drug discovery and the synthesis of complex molecules.

Enabling Access to Complex Polycyclic and Heterocyclic Structures

The synthesis of 4-azaspiro[3.3]heptane derivatives has been the subject of considerable research, leading to various methodologies for their preparation and functionalization. These scaffolds serve as key intermediates in the construction of more elaborate molecular architectures. For instance, a concise and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block, a close analog of 4-azaspiro[3.3]heptane, has been reported, highlighting its utility in palladium-catalyzed arene amination reactions to produce a variety of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes. nih.gov Such transformations underscore the role of these spirocycles in accessing complex heterocyclic systems that are of interest in medicinal chemistry.

Furthermore, the development of synthetic routes to highly functionalized azaspiro[3.3]heptanes with multiple exit vectors has expanded their utility. Current time information in Bangalore, IN. These advanced building blocks are anticipated to be significant in the design and synthesis of novel drugs and complex organic molecules. The inherent strain and defined geometry of the spiro[3.3]heptane system can be leveraged to create unique and previously inaccessible chemical space.

Incorporation into Diverse Molecular Architectures for Chemical Probes

The rigid framework of the azaspiro[3.3]heptane scaffold makes it an excellent candidate for the design of molecular probes. The precise spatial orientation of substituents on the spirocyclic core allows for the creation of probes with well-defined structures, which is crucial for selective interactions with biological targets. While specific examples focusing solely on 4-azaspiro[3.3]heptan-4-ium as a chemical probe are not extensively documented, the broader class of azaspiro[3.3]heptane derivatives has been identified as suitable for this purpose. Their utility as building blocks for complex molecules extends to their incorporation into tool compounds for chemical biology, where the spirocyclic core can serve as a rigid scaffold to present functional groups in a specific orientation. nih.gov

Applications as Catalysts and Reagents in Organic Transformations

Quaternary ammonium (B1175870) salts are well-established as catalysts and reagents in a variety of organic transformations. The unique structural features of this compound derivatives suggest their potential in these applications.

Role in Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants in immiscible phases, often an aqueous and an organic phase. Quaternary ammonium salts are the most common class of phase-transfer catalysts. While direct studies on this compound as a phase-transfer catalyst are limited, extensive research on other spirocyclic quaternary ammonium salts provides strong evidence for their potential in this area.

For example, a novel class of tartaric acid-derived N-spiro quaternary ammonium salts has been successfully synthesized and applied as catalysts in the asymmetric α-alkylation of glycine (B1666218) Schiff bases, achieving high enantioselectivities. nih.govrsc.org Similarly, C2-symmetric binaphthyl-based spiro ammonium salts, known as Maruoka catalysts, have proven to be highly efficient in various asymmetric transformations under phase-transfer conditions. nih.govacs.org These examples demonstrate that the rigid spirocyclic framework is advantageous for creating a well-defined chiral environment around the active cationic center, leading to effective stereochemical control.

The general mechanism of phase-transfer catalysis involves the quaternary ammonium cation forming an ion pair with an anion from the aqueous phase, transporting it into the organic phase where it can react with the organic substrate. The catalyst then returns to the aqueous phase to repeat the cycle. The efficiency of this process is influenced by the structure of the catalyst, with lipophilicity and steric factors playing crucial roles.

Spirocyclic Quaternary Ammonium Catalyst TypeApplicationKey FindingsReference
Tartaric acid-derived N-spiro quaternary ammonium saltsAsymmetric α-alkylation of glycine Schiff baseGood yields and high enantioselectivities (up to 93% ee) were achieved. nih.gov
Binaphthyl-based spirocyclic ammonium salts (Maruoka catalysts)Asymmetric addition of azlactones to allenoatesAchieved β-selective addition with moderate enantioselectivities (up to 83:17 er). nih.gov
Chiral spirocyclic quaternary ammonium saltAsymmetric alkylation of unactivated amidesProvided a novel protocol for asymmetric α-functionalization of unactivated amides. researchgate.net

Exploration in Organocatalysis

The application of chiral quaternary ammonium salts extends into the broader field of organocatalysis. In this context, they can act as chiral cation sources to induce enantioselectivity in a variety of reactions. Chiral spirocyclic quaternary ammonium salts have been successfully employed in asymmetric organocatalytic reactions. For instance, Maruoka's spirocyclic binaphthyl-based quaternary ammonium salts have been used to catalyze the β-selective addition of azlactones to allenoates. nih.gov

The development of novel chiral spirocyclic quaternary ammonium ion-based phase-transfer catalysts has been a focus of research, with new catalysts being designed and synthesized from readily available starting materials. researchgate.net These catalysts have shown promise in promoting reactions with high stereocontrol. The success of these related spirocyclic systems suggests that this compound derivatives, if appropriately functionalized to be chiral, could also serve as effective organocatalysts.

Integration into Anion Exchange Membranes and Other Ion-Conducting Materials

Anion exchange membranes (AEMs) are key components in various electrochemical devices, including fuel cells and water electrolyzers. The performance of these membranes is highly dependent on the chemical stability and ion conductivity of the cationic functional groups. Spirocyclic quaternary ammonium cations have emerged as a promising class of functional groups for AEMs due to their enhanced stability compared to traditional quaternary ammonium cations.

Research has shown that AEMs functionalized with spirocyclic quaternary ammonium cations, such as 5-azoniaspiro[4.4]nonane, exhibit superior alkaline stability. rsc.org This enhanced stability is attributed to the rigid spirocyclic structure, which can hinder degradation pathways like Hofmann elimination. Aromatic polymers functionalized with N-spirocyclic quaternary ammonium cations have been synthesized and shown to have high thermal stability and hydroxide (B78521) ion conductivity. rsc.org

Furthermore, AEMs incorporating multi-N-spirocyclic quaternary ammonium cations have been prepared and tested in applications such as zinc slurry-air flow batteries, demonstrating excellent performance. fraunhofer.deacs.org These studies indicate that the integration of spirocyclic quaternary ammonium moieties into polymer backbones is a viable strategy for developing high-performance AEMs. While specific data on AEMs functionalized with this compound is not yet prevalent, the positive results from structurally similar spirocyclic cations strongly suggest that it would be a promising candidate for such applications.

Spirocyclic Quaternary Ammonium Cation TypePolymer BackboneKey FindingsReference
5-Azoniaspiro[4.4]nonane ([ASN]+), 5-azoniaspiro[4.5]decane ([ASD]+), and 5-azoniaspiro[4.6]undecane ([ASU]+)Photo-cross-linked polymersSpirocyclic QA cations showed higher alkaline stability compared to non-spirocyclic analogs. rsc.org
N-spirocyclic QA cations from pyrrolidine, piperidine (B6355638), and azepanePoly(arylene ether sulfone)Pyrrolidine-based AEM reached a hydroxide conductivity of 110 mS cm-1 at 80 °C. nih.gov
Multi N-spirocyclic quaternary ammonium cationsPoly(2,6-dimethyl-1,4-phenylene oxide) (PPO)Membranes showed high hydroxide ion conductivity and excellent alkaline stability, with high power density in zinc slurry-air flow batteries. fraunhofer.deacs.org

Contribution to the Design of Novel Functional Materials

The unique structural and stereochemical properties of the this compound cation have positioned it as a compelling building block in the design of advanced functional materials. Its rigid, three-dimensional spirocyclic framework, composed of two fused four-membered rings, offers distinct advantages over traditional linear or monocyclic functional groups. The primary area where these contributions are being explored is in the development of high-performance polymer electrolyte membranes, specifically anion exchange membranes (AEMs), which are critical components for electrochemical technologies like fuel cells and water electrolyzers.

The core benefit of incorporating the this compound moiety into a polymer backbone is the potential for enhanced chemical stability, particularly in the harsh, alkaline environments where these devices operate. Standard quaternary ammonium (QA) cations, often used to facilitate anion transport, are susceptible to degradation pathways such as Hofmann elimination and nucleophilic attack by hydroxide ions, which compromises membrane longevity and performance. mdpi.com The constrained, sterically hindered nature of the spirocyclic cation is hypothesized to protect the positively charged nitrogen center, thereby increasing its resilience to chemical degradation. researchgate.net

Impact on Anion Exchange Membrane (AEM) Properties

The integration of spirocyclic cations into polymer backbones, such as poly(phenylene oxide) or poly(terphenylene), directly impacts key membrane properties. rsc.org The rigid structure of the this compound cation can influence the polymer chain packing and morphology, leading to the formation of well-defined hydrophilic and hydrophobic micro-domains. mdpi.com This phase separation is crucial for creating efficient ion transport channels, which can enhance hydroxide conductivity even at lower water uptake levels, a desirable trait for maintaining the mechanical strength of the membrane. mdpi.com

Studies on related, larger spirocyclic QA cations provide insight into the expected contributions. For instance, AEMs functionalized with piperidine-based spiro-cations have shown a favorable balance of properties. The data in the table below, compiled from studies on various N-alicyclic cations, illustrates how cation structure affects membrane performance. Although specific data for the this compound cation is still emerging, these findings for analogous structures underscore the potential of this motif.

Table 1: Comparative Performance of AEMs with Different Cationic Groups

Cation Type Polymer Backbone Ion Exchange Capacity (IEC) (meq/g) Hydroxide Conductivity (mS/cm) @ 80 °C Alkaline Stability Condition Ionic Loss (%) Reference
N,N-dimethylpiperidinium (DMP) Poly(terphenyl alkylene) 1.89 146 2 M NaOH @ 90 °C, 720 h < 5% mdpi.com
6-azoniaspiro[5.5]undecane (ASU) Poly(terphenyl alkylene) 1.95 51 2 M NaOH @ 90 °C, 720 h ~15% mdpi.com
1-methylpiperidinium Poly(phenylene oxide) 2.1 - 2.3 64 - 150 1 M NaOH @ 80 °C, 1000 h Not specified rsc.org

This table is generated interactively based on available research data for analogous compounds to illustrate the impact of cation structure.

The data suggest that while bulkier spirocyclic cations like ASU can enhance thermal stability, they may sometimes lead to lower conductivity compared to more flexible structures, possibly due to inefficient ion channel formation. mdpi.com The smaller and more rigid profile of the this compound cation could offer a unique balance, potentially leading to materials with both high stability and efficient ion transport. Furthermore, the development of synthetic routes to create polymers with multi-cation side chains containing N-spirocyclic groups is another strategy being explored to boost ion conductivity and create well-defined phase separation. mdpi.com

In addition to AEMs, the use of azaspiro[3.3]heptane derivatives as crosslinkers in polymer chemistry is an area of interest. Their rigid, well-defined geometry could be used to fine-tune the thermomechanical properties of materials like epoxy resins, potentially influencing characteristics such as the glass transition temperature (Tg). rsc.org

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Routes

The future synthesis of 4-Azaspiro[3.3]heptan-4-ium salts will prioritize environmentally benign methodologies. Current research into related azaspiro compounds emphasizes atom economy and the reduction of hazardous waste, principles that will be central to developing routes for the quaternary ammonium (B1175870) target. smolecule.com Key strategies will likely involve:

Catalytic Asymmetric Annulation: The use of organocatalysts, such as proline derivatives, could enable the enantioselective formation of the spirocyclic core, eliminating the need for metal-based catalysts and their associated environmental concerns. smolecule.com

Aqueous-Phase Reactions: Leveraging water as a green solvent is a promising approach. For similar spirocyclic systems, aqueous-phase reactions have demonstrated comparable yields to those using traditional organic solvents, significantly minimizing the environmental impact. smolecule.com

Flow Chemistry: Continuous flow synthesis offers a scalable and modular approach. researchgate.netnih.govresearchgate.net This technique allows for precise control over reaction parameters, potentially leading to higher yields and purity while reducing solvent usage and reaction times.

A comparative analysis of traditional versus green synthetic approaches for analogous spirocyclic compounds highlights the potential benefits:

MetricTraditional SynthesisGreen Synthesis
Solvent Organic SolventsWater, Biorenewable Solvents
Catalyst Metal-basedOrganocatalysts, Biocatalysts
Waste HigherMinimized
Atom Economy LowerHigher
Energy Consumption Often High (heating/cooling cycles)Potentially Lower (flow chemistry)

Discovery of Unprecedented Reactivity Modes and Novel Mechanistic Insights

A deep understanding of the reactivity of this compound is crucial for its application. Future research will focus on elucidating its behavior in various chemical transformations. The permanent positive charge on the nitrogen atom significantly influences the electronic properties of the entire scaffold, suggesting unique reactivity patterns compared to its neutral counterparts. Investigations into its stability, ring-opening potential under different conditions, and its utility as a phase-transfer catalyst or an ionic liquid component are anticipated.

Mechanistic studies will likely employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, alongside computational modeling to provide a detailed picture of reaction pathways.

Advancements in Predictive Computational Modeling and Machine Learning Applications

Computational chemistry and machine learning (ML) are poised to accelerate the exploration of this compound. spirochem.comrsc.orgemanresearch.org Predictive modeling will play a pivotal role in:

Property Prediction: Density Functional Theory (DFT) calculations can provide insights into the geometric and electronic properties of this compound, helping to predict its stability, reactivity, and potential interactions with other molecules. emanresearch.orgmdpi.com

Reaction Optimization: Machine learning algorithms, particularly Gaussian process regression (GPR), can be used to efficiently screen and optimize reaction conditions for the synthesis of this compound salts, saving time and resources. rsc.org

Virtual Screening: As more data becomes available, ML models can be trained to predict the properties of hypothetical derivatives, enabling the virtual screening of large chemical spaces for specific applications. spirochem.com

The integration of high-quality, machine-readable data from experimental work will be critical for the success of these in silico approaches. spirochem.com

Expansion of Applications in Advanced Materials Science and Catalysis

The inherent ionic nature of this compound makes it a promising candidate for various applications in materials science and catalysis. Future research will likely explore its use as:

Ionic Liquids: Salts of this compound with various counter-anions could form novel ionic liquids with unique physicochemical properties, such as thermal stability and conductivity.

Organic Light-Emitting Diodes (OLEDs): Spirocyclic compounds are already utilized in OLEDs. mdpi.com The specific properties of the this compound cation could be harnessed in the development of new charge-transporting materials.

Catalyst Scaffolds: The rigid spirocyclic framework can serve as a scaffold for the development of novel catalysts. The permanent positive charge could influence the catalytic activity and selectivity in various organic transformations.

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

To rapidly explore the synthetic space and application potential of this compound, high-throughput experimentation (HTE) and automated synthesis platforms will be indispensable. nih.govdrugtargetreview.com These technologies enable:

Rapid Reaction Screening: HTE allows for the parallel execution of numerous experiments, facilitating the rapid identification of optimal reaction conditions for the synthesis of this compound and its derivatives. drugtargetreview.comnih.gov

Library Synthesis: Automated platforms can be used to synthesize libraries of this compound salts with diverse counter-ions and substituents, enabling a systematic exploration of their structure-property relationships. researchgate.netnih.gov

Accelerated Discovery Cycles: The integration of automated synthesis, purification, and analysis significantly reduces the time required for the design-make-test-analyze cycle, accelerating the pace of discovery. nih.govdrugtargetreview.com

The development of modular and automated synthetic routes will be a key enabler for the widespread adoption of these high-throughput approaches. researchgate.netnih.govresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.